4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate
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Overview
Description
4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate: is an organic compound belonging to the class of carboxylic acid esters It is characterized by its unique structure, which includes multiple methyl groups, a ketone, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxides (RO⁻) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl acetate
- 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl butanoate
- 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl hexanoate
Uniqueness
4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
91466-59-0 |
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Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(4,6,8-trimethyl-3-oxoundec-6-en-5-yl) propanoate |
InChI |
InChI=1S/C17H30O3/c1-7-10-12(4)11-13(5)17(20-16(19)9-3)14(6)15(18)8-2/h11-12,14,17H,7-10H2,1-6H3 |
InChI Key |
YTCLMGGWKSDFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C=C(C)C(C(C)C(=O)CC)OC(=O)CC |
Origin of Product |
United States |
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